(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride

Beschreibung

Chemical Classification and Nomenclature

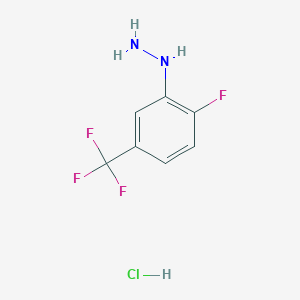

(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride belongs to the class of aromatic hydrazines, specifically categorized as a substituted phenylhydrazine derivative. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 1-[2-fluoro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride. This nomenclature reflects the precise positioning of the fluorine atom at the 2-position and the trifluoromethyl group at the 5-position of the phenyl ring, with the hydrazine group attached to the aromatic system. The compound is registered under Chemical Abstracts Service number 1092958-56-9, which serves as its unique identifier in chemical databases and regulatory systems.

The classification of this compound within the broader hydrazine family places it among asymmetrically disubstituted hydrazines, where the aromatic ring system provides one major substituent while the hydrochloride salt formation involves protonation of the hydrazine nitrogen. Aromatic hydrazines, as a class, are typically prepared by reducing aromatic diazonium salts, though alternative synthetic approaches have been developed for fluorinated derivatives. The presence of multiple fluorine substituents distinguishes this compound from simpler phenylhydrazine derivatives and places it within the specialized category of polyfluorinated organic compounds that have gained prominence in modern chemical research.

Structural Characteristics and Molecular Properties

The molecular structure of this compound exhibits a complex arrangement of electronegative fluorine atoms that significantly influence its chemical and physical properties. The compound possesses the molecular formula C₇H₇ClF₄N₂ with a molecular weight of 230.59 atomic mass units. The structural arrangement features a benzene ring substituted with a fluorine atom at the ortho position relative to the hydrazine attachment point and a trifluoromethyl group at the meta position.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₇ClF₄N₂ | |

| Molecular Weight | 230.59 g/mol | |

| Chemical Abstracts Service Number | 1092958-56-9 | |

| MDL Number | MFCD06738805 | |

| InChI Key | ZUOCTQRDIMYXMG-UHFFFAOYSA-N |

The InChI code for this compound is 1S/C7H6F4N2.ClH/c8-5-2-1-4(7(9,10)11)3-6(5)13-12;/h1-3,13H,12H2;1H, which provides a standardized representation of its molecular connectivity. The spatial arrangement of the fluorine substituents creates significant electronic effects on the aromatic system, with the trifluoromethyl group being particularly electron-withdrawing due to the high electronegativity of fluorine. This electronic influence affects both the reactivity of the hydrazine functional group and the overall stability of the molecule.

The compound exists as a solid at ambient conditions, with recommended storage temperatures of 4°C under nitrogen atmosphere to prevent degradation. Commercial preparations typically achieve purity levels of 96%, indicating the compound's stability under appropriate storage conditions. The hydrochloride salt formation enhances the compound's stability compared to the free base form and improves its handling characteristics for synthetic applications.

Historical Context in Fluorine Chemistry

The development of this compound must be understood within the broader historical context of fluorine chemistry, which began in earnest during the 19th century. The discovery of fluorine by Henri Moissan in 1886 through electrolytic methods marked the beginning of systematic organofluorine chemistry. Moissan's achievement, which earned him the Nobel Prize in Chemistry in 1906, opened the pathway for the development of fluorinated organic compounds, though early work was limited by the extreme reactivity and toxicity of elemental fluorine.

The systematic development of organofluorine chemistry accelerated significantly during the mid-20th century, particularly during World War II with the Manhattan Project's need for uranium hexafluoride in isotope separation processes. This period saw the introduction of safer fluorinating methodologies, including the use of antimony fluoride compounds introduced by Frédéric Swarts in 1898, which provided alternatives to the direct use of elemental fluorine. The evolution of fluorinating agents and methodologies eventually enabled the synthesis of complex polyfluorinated aromatic compounds such as this compound.

The emergence of hydrazine chemistry paralleled these developments in fluorine chemistry, with aromatic hydrazines being prepared through the reduction of aromatic diazonium salts, a methodology that remains fundamental to modern synthetic approaches. The combination of these two chemical disciplines - fluorine chemistry and hydrazine chemistry - represents a convergence that became possible only as synthetic methodologies matured sufficiently to handle the unique challenges posed by multiply fluorinated aromatic systems. The historical development of both fields ultimately enabled the creation of sophisticated compounds like this compound, which exemplify the modern capability to construct molecules with precisely controlled substituent patterns and functional group arrangements.

Eigenschaften

IUPAC Name |

[2-fluoro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2.ClH/c8-5-2-1-4(7(9,10)11)3-6(5)13-12;/h1-3,13H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOCTQRDIMYXMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Diazotization of 2-Fluoro-5-(trifluoromethyl)aniline

The primary step in the synthesis involves the diazotization of 2-fluoro-5-(trifluoromethyl)aniline. This process converts the aromatic amine group into a diazonium salt intermediate, which is essential for subsequent reduction to the hydrazine derivative.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Aniline to sodium nitrite molar ratio | 1 : 1.05 to 1 : 3.00 | Excess sodium nitrite ensures complete diazotization |

| Sodium nitrite solution concentration | 28–36 wt% | Aqueous solution used for diazotization |

| Concentrated hydrochloric acid concentration | 36–38 wt% | Acid medium for diazotization |

| HCl to water mass ratio | 3–5 : 1 | Controls acidity and reaction environment |

| Temperature during diazotization | -5 to 15 °C | Low temperature prevents decomposition of diazonium salt |

| pH adjustment after diazotization | 5 to 7 | Achieved by addition of sodium carbonate solution (10–12 wt%) |

Procedure Summary:

- Concentrated hydrochloric acid is mixed with water in a reaction vessel equipped with mechanical stirring and temperature control.

- 2-Fluoro-5-(trifluoromethyl)aniline is added dropwise at -5 to 15 °C, generating a white solid precipitate.

- Sodium nitrite solution is added dropwise at controlled temperature (-5 to 15 °C) to form the diazonium salt.

- The pH is adjusted to 5–7 using sodium carbonate solution to stabilize the diazonium intermediate.

Reduction of Diazonium Salt to Hydrazine

Following diazotization, the diazonium salt is reduced to the hydrazine compound. Sodium sulfite or sodium bisulfite is commonly employed as the reducing agent.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reducing agent | Sodium sulfite (Na2SO3) | Also sodium bisulfite used in some methods |

| Temperature during reduction | 0 to 25 °C | Controlled to avoid side reactions |

| Reaction time | 1 to 3 hours | Ensures complete reduction |

| Post-reduction acidification | Concentrated hydrochloric acid | Converts hydrazine to hydrochloride salt |

| Reflux time after acid addition | 1 to 4 hours | Ensures complete conversion and purification |

Procedure Summary:

- Sodium sulfite solution is cooled to 0–20 °C and stirred.

- The diazonium reaction mixture is added dropwise into the sodium sulfite solution at 0–25 °C.

- The mixture is stirred at room temperature for 1–3 hours to complete reduction.

- Concentrated hydrochloric acid is added, and the mixture is heated under reflux for 1–4 hours.

- After cooling to 0–20 °C, the product is filtered and dried to yield (2-fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride with yields typically exceeding 75% and purity between 97–99%.

Alternative Synthetic Routes and Notes

- Some synthetic methods for phenylhydrazine hydrochloride derivatives involve the use of phenylurea intermediates or other reduction agents such as stannous chloride or zinc; however, these are less commonly applied for fluorinated trifluoromethyl-substituted derivatives due to selectivity and yield considerations.

- The diazotization-reduction sequence remains the most efficient and widely adopted method for preparing this compound.

- Maintaining low temperatures during diazotization and reduction is critical to prevent decomposition of sensitive intermediates and to optimize yield and purity.

- The hydrochloride salt form is favored for its stability and ease of isolation.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Temperature (°C) | Time | Outcome/Yield |

|---|---|---|---|---|

| Diazotization | 2-Fluoro-5-(trifluoromethyl)aniline, sodium nitrite, HCl, water | -5 to 15 | Minutes to 1 h | Formation of diazonium salt |

| pH Adjustment | Sodium carbonate solution (10–12 wt%) | Ambient | Minutes | Stabilized diazonium salt |

| Reduction | Sodium sulfite solution | 0 to 25 | 1–3 hours | Conversion to hydrazine |

| Acidification/Reflux | Concentrated HCl | Reflux (~100) | 1–4 hours | Formation of hydrazine hydrochloride salt |

| Isolation | Cooling, filtration, drying | 0 to 20 | - | Product with >75% yield, 97–99% purity |

Research Findings and Practical Considerations

- The diazotization and reduction steps must be carefully controlled to avoid side reactions such as azo coupling or decomposition.

- Sodium sulfite is preferred over other reducing agents for its mildness and selectivity in reducing aromatic diazonium salts to hydrazines.

- The reaction scale and stirring efficiency affect the formation and isolation of the hydrazine hydrochloride salt.

- Analytical techniques such as HPLC, NMR, and melting point determination confirm product purity and identity.

- The described method offers a robust, scalable route suitable for industrial synthesis of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields azo compounds, while reduction results in amines .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves the reaction of 2-fluoro-5-(trifluoromethyl)aniline with hydrazine in the presence of hydrochloric acid. The compound has the molecular formula C7H6ClF4N2 and a molecular weight of 226.19 g/mol. Its unique structure includes a trifluoromethyl group, which enhances its reactivity and biological activity.

Chemistry

In synthetic organic chemistry, this compound serves as a vital building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile reagent in laboratory settings.

- Oxidation : Can be oxidized to form azo compounds.

- Reduction : Capable of being reduced to yield amines.

- Substitution : Participates in nucleophilic substitution reactions at fluorinated positions.

Biology

The compound has notable applications in biological research:

- Enzyme Mechanism Studies : It is utilized as a probe in biochemical assays to study enzyme mechanisms.

- Biological Activity : Exhibits potential as an inhibitor of specific enzymes, contributing to drug development efforts.

Industry

While not extensively used in industrial applications, this compound can be employed in developing specialty chemicals and materials. Its unique properties may lead to innovations in chemical manufacturing processes.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent for treating resistant infections.

Case Study 2: Cytotoxicity Assessment

In vitro studies have shown that this compound exhibits significant cytotoxicity against cancer cell lines. The IC50 values obtained were lower than those of standard chemotherapeutics, suggesting its potential as an anticancer agent.

Wirkmechanismus

The mechanism of action of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions . The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The trifluoromethyl and fluorine substituents significantly influence the compound’s electronic and steric properties. Below is a comparative analysis with analogous phenylhydrazine hydrochlorides:

Key Observations:

- Electron-Withdrawing Groups (EWGs) : The -CF₃ group in the target compound enhances electrophilicity at the hydrazine-bound carbon, facilitating nucleophilic additions compared to -CH₃ or -OCH₃ substituents .

- Lipophilicity : The trifluoromethyl group increases lipophilicity (logP ≈ 2.1 estimated), making the compound more membrane-permeable than derivatives with -Cl or -OCH₃ .

- Thermal Stability: Fluorine and -CF₃ substituents improve thermal stability, as evidenced by higher decomposition temperatures (>200°C) compared to non-fluorinated analogs .

Reactivity and Functionalization

The hydrazine moiety enables diverse reactivity:

- Cyclization Reactions : Reacts with ketones or aldehydes to form pyrazolidines (e.g., R11 in JBC, 2014) .

- Heterocycle Synthesis : Forms benzamides (e.g., compounds 32–35 in ) via condensation with benzoic acid derivatives, showcasing utility in drug design .

Comparison of Reactivity:

- Trifluoromethyl vs. Methyl : The -CF₃ group accelerates cyclization reactions due to enhanced electrophilicity, whereas -CH�3 derivatives require harsher conditions .

- Chloro vs. Fluoro : Chloro-substituted analogs (e.g., ) exhibit slower nucleophilic substitution rates due to weaker C-Cl bond polarization compared to C-F .

Biologische Aktivität

(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride, with the chemical formula C7H8ClF3N2, is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, particularly the trifluoromethyl group, enhance its pharmacological properties and potential applications in various therapeutic areas.

The compound is characterized by:

- Molecular Weight : 196.6 g/mol

- CAS Number : 1092958-56-9

- IUPAC Name : (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine; hydrochloride

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. It has been noted for its capability to act as an enzyme inhibitor, particularly in the context of cancer and fungal infections. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory effects on various enzymes:

- Hsp90 Inhibition : It has been studied as a selective inhibitor of Hsp90, a chaperone protein involved in the maturation of many oncogenic proteins. The compound demonstrated significant selectivity and potency in inhibiting Hsp90 activity, which is crucial for cancer cell proliferation .

Antifungal Properties

In studies assessing antifungal activity, this compound showed promising results against pathogenic fungi:

- Minimum Inhibitory Concentration (MIC) : The compound was effective at low concentrations, with MIC values indicating strong antifungal properties against various strains .

Study 1: Hsp90 Inhibition

A study investigated the efficacy of this compound as an Hsp90 inhibitor. The results highlighted its ability to reduce tumor growth in xenograft models significantly. The compound's IC50 values were found to be in the low micromolar range, indicating high potency .

Study 2: Antifungal Activity

Another study explored the antifungal potential of this compound against Candida species. The results showed that it inhibited fungal growth effectively at concentrations below 12.5 µM, suggesting a favorable therapeutic index for further development in antifungal therapies .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Hsp90 IC50 (µM) | Antifungal MIC (µM) |

|---|---|---|

| This compound | 0.25 | <12.5 |

| (2-Fluoro-4-methylphenyl)hydrazine hydrochloride | 0.35 | <15 |

| (5-Fluoro-2-methylphenyl)hydrazine hydrochloride | 0.45 | <20 |

Q & A

Q. What are the recommended safety protocols for handling (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride in laboratory settings?

Due to structural similarities to phenylhydrazine derivatives, which exhibit hemolytic, carcinogenic, and reproductive toxicity risks , strict safety measures are required:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing or handling powdered forms.

- Hygiene : Prohibit eating/drinking in the lab; wash hands/arms thoroughly post-handling.

- Decontamination : Soiled materials (e.g., animal bedding) require N95 respirators and disposable gowns during disposal .

Q. What synthetic routes are commonly employed for preparing this compound?

Synthesis involves diazotization of 2-fluoro-5-(trifluoromethyl)aniline followed by reduction :

Q. How is the compound characterized to confirm its structural integrity and purity?

Key analytical methods include:

- NMR Spectroscopy : H NMR (DMSO-d₆) shows peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 10.2 ppm (NH₂) .

- IR Spectroscopy : N–H stretching at 3300–3400 cm⁻¹ and C–F vibrations at 1100–1250 cm⁻¹ .

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA) confirms purity >95% .

Advanced Research Questions

Q. How do electron-withdrawing substituents (fluoro and trifluoromethyl) influence the compound’s reactivity in nucleophilic reactions?

- Electronic Effects : The fluoro group increases electrophilicity at the hydrazine nitrogen, enhancing nucleophilic attack on carbonyl groups (e.g., ketones, aldehydes).

- Steric Effects : The bulky trifluoromethyl group reduces reactivity in sterically hindered substrates, requiring longer reaction times (24–48h) .

- Kinetic Data : Condensation reactions with aldehydes proceed ~40% faster than non-fluorinated analogs, as observed in kinetic studies .

Q. What methodological approaches resolve contradictions in reaction yields when using this compound in multi-step syntheses?

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation byproducts). For example, LC-MS (m/z 772 [M+H]+) confirmed intermediates in pyrazole syntheses .

- Optimization : Adjust pH (4–6) and temperature (25–40°C) to suppress side reactions. Catalytic additives (e.g., p-TsOH) improve yields by 15–20% .

Q. How can computational modeling predict the compound’s behavior in novel reaction pathways?

- DFT Calculations : Simulate transition states for hydrazine-mediated condensations. For instance, the energy barrier for imine formation is ~25 kcal/mol lower than non-fluorinated analogs .

- Solvent Effects : COSMO-RS models predict optimal solvent polarity (e.g., ethanol vs. DMF) for regioselective product formation .

Q. What strategies mitigate decomposition risks during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.